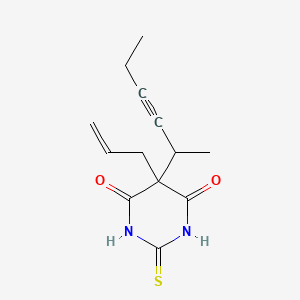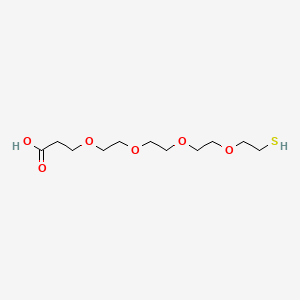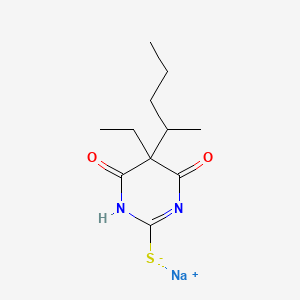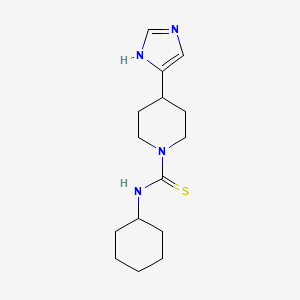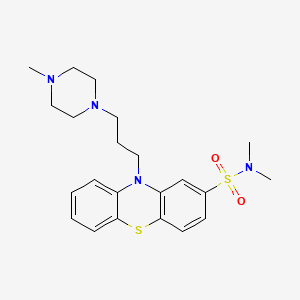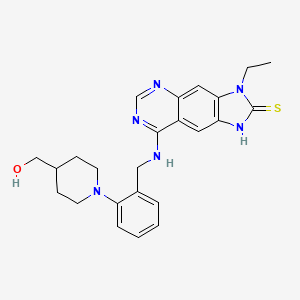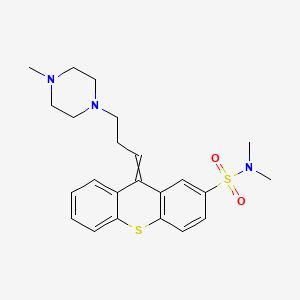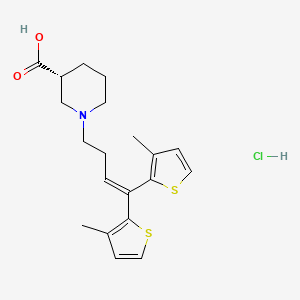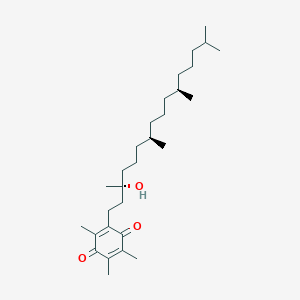
α-トコフェリルキノン
概要
説明
トコフェリルキノン、別名アルファトコフェリルキノンは、ビタミンE(アルファトコフェロール)の誘導体です。これは、アルファトコフェロールが酸化されると形成されます。 この化合物は、その抗酸化特性で知られており、細胞を酸化損傷から保護することによって生物学的システムにおいて重要な役割を果たしています .
2. 製法
合成経路と反応条件: トコフェリルキノンは、アルファトコフェロールの酸化によって合成することができます。一般的な方法の1つは、室温でメタノール中の塩化第二鉄を使用することです。 この反応により、アルファトコフェリルキノンが主要生成物として得られます .
工業的生産方法: 工業的環境では、トコフェリルキノンは、様々な酸化剤を使用してアルファトコフェロールを制御された酸化によって生成されます。このプロセスは、生成物の収率と純度を高くするために最適化されています。 温度、溶媒、酸化剤などの特定の条件は、目的の結果を得るために慎重に調整されます .
反応の種類:
酸化: トコフェリルキノンは、アルファトコフェロールの酸化によって形成されます。
一般的な試薬と条件:
生成される主要な生成物:
酸化: 主要な生成物はトコフェリルキノンです。
科学的研究の応用
トコフェリルキノンは、科学研究において幅広い用途があります。
作用機序
トコフェリルキノンは、主にその抗酸化活性によって効果を発揮します。それはフリーラジカルと活性酸素種をスカベンジすることで、細胞を酸化損傷から保護します。生物学的システムでは、トコフェリルキノンはトコフェリルヒドロキノンに還元され、その抗酸化能力がさらに高まります。 この化合物は、酵素や細胞膜など、様々な分子標的に作用して、保護効果を発揮します .
Safety and Hazards
生化学分析
Biochemical Properties
Alpha-Tocopherolquinone participates in several biochemical reactions, primarily due to its antioxidant capabilities. It interacts with enzymes such as p-hydroxyphenylpyruvate dioxygenase and homogentisate phytyltransferase, which are involved in the biosynthesis of tocopherols . Additionally, alpha-Tocopherolquinone interacts with proteins and other biomolecules, contributing to the scavenging of lipid peroxy radicals and the quenching of singlet oxygen . These interactions help maintain cellular integrity and protect against oxidative damage.
Cellular Effects
Alpha-Tocopherolquinone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of signaling pathways involved in stress responses and cell survival . Furthermore, alpha-Tocopherolquinone affects gene expression by regulating the transcription of genes associated with antioxidant defense mechanisms. Its impact on cellular metabolism includes the preservation of membrane integrity and the prevention of lipid peroxidation .
Molecular Mechanism
The molecular mechanism of alpha-Tocopherolquinone involves its interaction with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to the inhibition or activation of their functions. For instance, alpha-Tocopherolquinone can inhibit the activity of enzymes involved in lipid peroxidation, thereby preventing oxidative damage . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Tocopherolquinone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that alpha-Tocopherolquinone can undergo recycling or degradation within cells and tissues . Over time, its antioxidant properties may diminish, leading to a decrease in its protective effects against oxidative stress.
Dosage Effects in Animal Models
The effects of alpha-Tocopherolquinone vary with different dosages in animal models. At low doses, it exhibits beneficial effects by enhancing antioxidant defense mechanisms and protecting against oxidative damage. At high doses, alpha-Tocopherolquinone may exhibit toxic or adverse effects, including disruption of cellular functions and induction of oxidative stress . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects.
Metabolic Pathways
Alpha-Tocopherolquinone is involved in various metabolic pathways, including those related to antioxidant defense and lipid metabolism. It interacts with enzymes such as tocopherol cyclase and methyltransferases, which play key roles in the biosynthesis and recycling of tocopherols . Additionally, alpha-Tocopherolquinone affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid peroxidation and antioxidant defense .
Transport and Distribution
Within cells and tissues, alpha-Tocopherolquinone is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s transport and distribution are essential for its antioxidant function and its ability to protect against oxidative damage.
Subcellular Localization
Alpha-Tocopherolquinone exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in cellular membranes, where it interacts with membrane-bound proteins and lipids . This localization is facilitated by targeting signals and post-translational modifications that direct alpha-Tocopherolquinone to specific compartments or organelles . Its presence in cellular membranes is crucial for its role in maintaining membrane integrity and preventing lipid peroxidation.
準備方法
Synthetic Routes and Reaction Conditions: Tocopherylquinone can be synthesized through the oxidation of alpha-tocopherol. One common method involves the use of ferric chloride in methanol at room temperature. This reaction yields alpha-tocopherylquinone as the primary product .
Industrial Production Methods: In industrial settings, tocopherylquinone is produced by controlled oxidation of alpha-tocopherol using various oxidizing agents. The process is optimized to ensure high yield and purity of the product. The specific conditions, such as temperature, solvent, and oxidizing agent, are carefully regulated to achieve the desired outcome .
Types of Reactions:
Oxidation: Tocopherylquinone is formed through the oxidation of alpha-tocopherol.
Reduction: Tocopherylquinone can be reduced back to tocopherylhydroquinone in biological systems.
Common Reagents and Conditions:
Oxidation: Ferric chloride in methanol is commonly used for the oxidation of alpha-tocopherol to tocopherylquinone.
Major Products Formed:
Oxidation: The primary product is tocopherylquinone.
Reduction: The primary product is tocopherylhydroquinone.
類似化合物との比較
トコフェリルキノンは、アルファトコフェロールからの特定の形成と、強力な抗酸化特性により、他の類似化合物と比較してユニークです。類似の化合物には以下のようなものがあります。
ユビキノン(コエンザイムQ): トコフェリルキノンとユビキノンはどちらも、レドックスサイクリングに関与しており、抗酸化特性を持っています。
プラストキノン: トコフェリルキノンと同様に、プラストキノンは植物の光合成電子伝達に関与しています.
メナジオン(ビタミンK3): メナジオンは、別のキノン化合物であり、抗酸化特性を持っていますが、主に血液凝固プロセスに関与しています.
トコフェリルキノンは、細胞を酸化損傷から保護する特定の役割と、ビタミンEからの形成によって際立っています。
特性
IUPAC Name |
2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,32H,9-19H2,1-8H3/t21-,22-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVDFSLWFKLJDQ-IEOSBIPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009892 | |
| Record name | Tocopherylquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7559-04-8 | |
| Record name | Tocopherol quinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7559-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocopherylquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007559048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tocopherylquinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14094 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tocopherylquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOCOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO763K43XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


